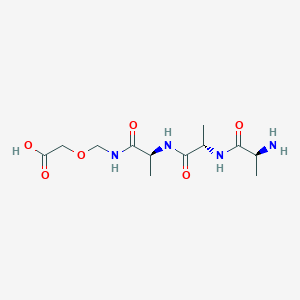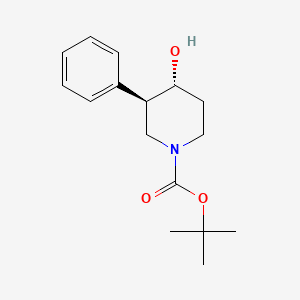![molecular formula C13H19NO4 B14020809 Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate CAS No. 23730-39-4](/img/structure/B14020809.png)
Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate is a chemical compound known for its unique structure and potential applications in various fields. It contains an aromatic benzoate ester linked to a bis(2-hydroxyethyl)amino group, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate esterification .
Industrial Production Methods: In industrial settings, the production of ethyl 3-[bis(2-hydroxyethyl)amino]benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-[bis(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The aromatic benzoate ester may also interact with hydrophobic pockets in biomolecules, influencing their function .
Comparación Con Compuestos Similares
- Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate
- Ethyl 2-amino-3-[bis(2-hydroxyethyl)amino]benzoate
- 4-{[bis(2-hydroxyethyl)amino]methyl}-2-tert-butyl-6-methylphenol hydrochloride
Comparison: Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biomolecules .
Propiedades
Número CAS |
23730-39-4 |
|---|---|
Fórmula molecular |
C13H19NO4 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
ethyl 3-[bis(2-hydroxyethyl)amino]benzoate |
InChI |
InChI=1S/C13H19NO4/c1-2-18-13(17)11-4-3-5-12(10-11)14(6-8-15)7-9-16/h3-5,10,15-16H,2,6-9H2,1H3 |
Clave InChI |
CNNDPUZSTQEOKN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B14020729.png)
![2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol](/img/structure/B14020730.png)




![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)






![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)
